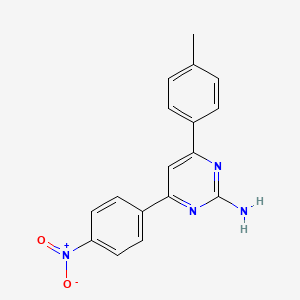
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine (FNP) is an organic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family, which is a group of nitrogen-containing heterocyclic compounds. FNP is used in a variety of laboratory experiments, including in the synthesis of other compounds and as a reagent in various biochemical and physiological studies. Additionally, potential future directions and applications of FNP will be discussed.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is used in a variety of scientific research applications. It can be used in the synthesis of other compounds, such as 4-amino-6-(4-nitrophenyl)pyrimidin-2-amine, which is used in the production of pharmaceuticals. 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is also used as a reagent in various biochemical and physiological studies. For example, it can be used to study the effects of drugs on the human body, as well as to study the effects of environmental toxins. Additionally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can be used in the synthesis of fluorescent probes, which are used to study the structure and function of proteins.
Wirkmechanismus
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid. 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine binds to the active site of DHFR, which prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition of DHFR activity leads to the accumulation of dihydrofolate, which then inhibits the synthesis of purines and pyrimidines, which are essential components of DNA and RNA.
Biochemical and Physiological Effects
The inhibition of DHFR activity by 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine leads to a decrease in the production of purines and pyrimidines, which can lead to a variety of physiological effects. These effects include anemia, leukopenia, thrombocytopenia, and immunosuppression. Additionally, the inhibition of DHFR activity can lead to an increase in the levels of folic acid in the body, which can lead to a variety of adverse effects, including an increased risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is a potent inhibitor of DHFR activity. Additionally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine in laboratory experiments. It is toxic and should be handled with care, and its use in experiments involving human subjects must be closely monitored.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine in scientific research. It could be used in the development of new drugs to treat diseases caused by the inhibition of DHFR activity, such as anemia and cancer. Additionally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine could be used as a diagnostic tool to detect the presence of environmental toxins in the body. Finally, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine could be used in the synthesis of fluorescent probes to study the structure and function of proteins.
Synthesemethoden
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can be synthesized by the condensation of 4-nitrophenol and 2-amino-5-chloropyrimidine in the presence of a strong acid, such as hydrochloric acid. This reaction yields a yellow solid, which is then reacted with furan in an aqueous solution of sodium hydroxide. This reaction yields the final product, 4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c15-14-16-11(8-12(17-14)13-2-1-7-21-13)9-3-5-10(6-4-9)18(19)20/h1-8H,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHCQYEZIJADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)







